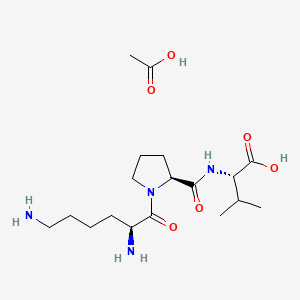![molecular formula C8H5Br2NS B13653208 4,7-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13653208.png)
4,7-Dibromo-2-methylbenzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dibromo-2-methylbenzo[d]thiazole is a heterocyclic organic compound that features a benzothiazole core substituted with bromine atoms at the 4 and 7 positions and a methyl group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dibromo-2-methylbenzo[d]thiazole typically involves the bromination of 2-methylbenzo[d]thiazole. One common method is the reaction of 2-methylbenzo[d]thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 4 and 7 positions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4,7-Dibromo-2-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 4 and 7 positions can be substituted with other nucleophiles such as amines, thiols, or alkyl groups. These reactions are typically carried out in the presence of a base or a catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as the Sonogashira coupling, where it reacts with alkynes in the presence of a palladium catalyst to form conjugated polymers.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation or reduction under specific conditions to form various derivatives.
Common Reagents and Conditions:
Bases: Sodium hydroxide, potassium carbonate.
Catalysts: Palladium, copper.
Solvents: Acetic acid, chloroform, dimethylformamide (DMF).
Major Products Formed:
- Substituted benzothiazoles.
- Conjugated polymers with unique optical and electronic properties .
Wissenschaftliche Forschungsanwendungen
4,7-Dibromo-2-methylbenzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Wirkmechanismus
The mechanism of action of 4,7-Dibromo-2-methylbenzo[d]thiazole varies depending on its application:
Vergleich Mit ähnlichen Verbindungen
4,7-Diphenylbenzo[c][1,2,5]thiadiazole: Similar in structure but with phenyl groups instead of bromine atoms.
2-Methylbenzothiazole: Lacks the bromine substitutions but shares the core structure.
Uniqueness: 4,7-Dibromo-2-methylbenzo[d]thiazole is unique due to its dual bromine substitutions, which enhance its reactivity and make it a versatile intermediate for further chemical modifications. Its ability to form conjugated polymers with distinct optical properties sets it apart from other benzothiazole derivatives .
Eigenschaften
Molekularformel |
C8H5Br2NS |
|---|---|
Molekulargewicht |
307.01 g/mol |
IUPAC-Name |
4,7-dibromo-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Br2NS/c1-4-11-7-5(9)2-3-6(10)8(7)12-4/h2-3H,1H3 |
InChI-Schlüssel |
WWQMAQGZZNEKOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC(=C2S1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 5-iodo-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13653152.png)






![7-Methoxy-6-methyl-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B13653186.png)

![7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13653195.png)
![6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B13653203.png)

